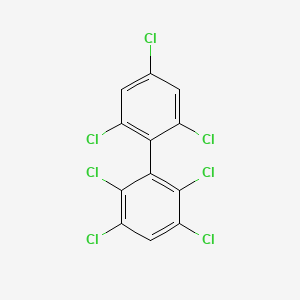

2,2',3,4',5,6,6'-Heptachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4’,5,6,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in industrial applications due to their chemical stability and insulating properties . they were banned in the 1970s because of their environmental persistence and potential health hazards .

Méthodes De Préparation

The synthesis of 2,2’,3,4’,5,6,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. One common method is the catalytic coupling of 2,2’,3,4’,5,6,6’-Heptachlorobenzaldehyde with phenyl sodium . Industrial production methods often involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride .

Analyse Des Réactions Chimiques

2,2’,3,4’,5,6,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:

Reduction: This reaction is less common but can occur under specific conditions, such as in the presence of reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like iron or aluminum chloride . Major products formed from these reactions include hydroxylated biphenyls and various substituted biphenyl derivatives .

Applications De Recherche Scientifique

Metabolism and Toxicity Studies

Research has shown that the metabolism of CB183 is significantly influenced by cytochrome P450 (CYP) enzymes. Studies indicate that different atropisomers of CB183 are metabolized differently by human CYP enzymes, particularly CYP2B6. This differential metabolism can lead to varying toxicological outcomes. For instance:

- Atropisomer-Specific Metabolism : In vitro studies have demonstrated that both atropisomers of CB183 are metabolized by human CYP2B6, resulting in the formation of hydroxylated metabolites. The metabolic pathways can lead to enantioselective toxicity due to the differing biological activities of each atropisomer .

- Toxicological Implications : The binding affinity of CB183 to various receptors, such as the ryanodine receptor (RyR), is also affected by its metabolic products. Hydroxylation at specific positions can reduce the binding activity toward RyR, potentially decreasing its toxicity .

Environmental Impact and Bioaccumulation

CB183's persistence in the environment raises concerns regarding its bioaccumulation in wildlife and humans:

- Bioaccumulation Studies : Research indicates that chiral PCBs like CB183 can accumulate in animal tissues, leading to long-term exposure effects. For example, studies have shown that certain metabolites of CB183 persist in the serum and liver tissues of exposed animals .

- Ecosystem Effects : The impact of PCB contamination on ecosystems has been documented extensively. High levels of PCBs have been linked to decreased estrogenic activity in human serum samples from contaminated areas, suggesting endocrine-disrupting effects .

Case Studies and Research Findings

Several case studies provide insights into the applications and implications of CB183:

- Human Health Studies : Epidemiological studies have linked PCB exposure to various health issues, including reproductive and developmental problems. For instance, a study assessing serum samples from individuals living near PCB-contaminated sites found significant correlations between PCB levels and adverse health outcomes .

- Animal Studies : In animal models, the distribution and excretion patterns of CB183 metabolites have been studied to understand their toxicokinetics. For example, one study observed that 4-OH-CB187 was a major metabolite detected in both serum and liver tissues following exposure .

Comprehensive Data Table

Mécanisme D'action

The mechanism of action of 2,2’,3,4’,5,6,6’-Heptachlorobiphenyl involves its interaction with various molecular targets and pathways. It activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the biotransformation of the compound into hydroxylated metabolites, which can further interact with cellular components and disrupt normal physiological processes .

Comparaison Avec Des Composés Similaires

2,2’,3,4’,5,6,6’-Heptachlorobiphenyl is one of 209 possible PCB congeners. Similar compounds include:

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine substitution pattern.

2,2’,3,4,4’,5’-Hexachlorobiphenyl: A hexachlorinated biphenyl with six chlorine atoms.

2,2’,3,3’,4,5’,6-Heptachlorobiphenyl: A heptachlorinated biphenyl with a different arrangement of chlorine atoms.

The uniqueness of 2,2’,3,4’,5,6,6’-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects .

Activité Biologique

2,2',3,4',5,6,6'-Heptachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds characterized by the presence of chlorine atoms attached to biphenyl. This compound has raised significant concern due to its persistence in the environment and potential health impacts.

- Chemical Formula : C12H3Cl7

- Molecular Weight : 539.25 g/mol

- Structure : It contains seven chlorine atoms distributed across the biphenyl structure, influencing its biological activity and toxicity.

This compound exhibits biological activity primarily through its interaction with the aryl hydrocarbon receptor (AHR) . This receptor mediates various physiological responses to environmental toxins, including PCBs. Upon binding to AHR, this compound can induce the expression of cytochrome P450 enzymes involved in xenobiotic metabolism, leading to both detoxification and potential toxicity.

Toxicological Effects

The toxicological profile of this compound includes:

- Endocrine Disruption : It can interfere with hormonal signaling pathways.

- Carcinogenic Potential : Studies indicate that certain PCB congeners can promote tumor formation in animal models.

- Immunotoxicity : Exposure has been linked to immune system suppression and thymic atrophy in rodents .

Case Studies and Research Findings

- Liver Toxicity : In a study where rats were administered 20 ppm of this compound, results showed increased liver weights and lipid accumulation. This indicates hepatotoxic effects consistent with other PCB congeners .

- Receptor Binding Studies : The compound has been shown to bind effectively to hepatic cytosolic receptor proteins in rats. This binding is crucial for understanding its mechanism as an AHR agonist .

- Environmental Persistence : As PCBs do not readily degrade in the environment, this compound continues to be detected in various ecosystems decades after its ban. Its bioaccumulation in aquatic organisms poses risks to wildlife and human health through the food chain .

Summary of Key Findings

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(14)9(6(15)2-4)10-11(18)7(16)3-8(17)12(10)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTJWDQKGUNSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074242 | |

| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74487-85-7 | |

| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074487857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47B96QG19H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.